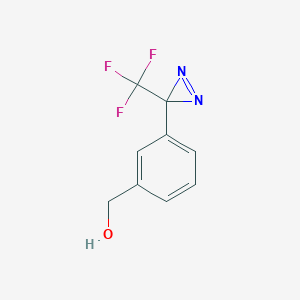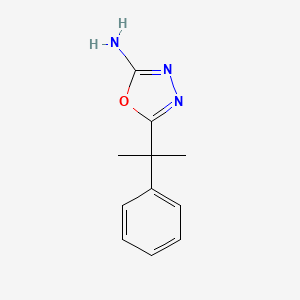
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22ClN5O3 and its molecular weight is 391.86. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Dimerization
Ureidopyrimidones are known for their strong dimerization capabilities via quadruple hydrogen bonding, which is crucial for developing supramolecular structures and materials (Beijer et al., 1998). This property is significant in the design of novel materials with enhanced mechanical and thermal properties.
Herbicidal Applications
Sulfonylurea derivatives, like imazosulfuron, exhibit potent herbicidal activity due to their ability to inhibit essential plant enzymes. The degradation studies of these compounds in soil under various conditions provide insights into their environmental fate and potential impact on agricultural practices (Morrica et al., 2001).
Inhibition of Phytoene Desaturation
Substituted phenyltetrahydropyrimidinones represent a new class of herbicides that induce chlorosis by inhibiting carotenoid biosynthesis at the phytoene desaturase step. Understanding the structure-activity relationships of these compounds could inform the design of more efficient agrochemicals (Babczinski et al., 1995).
Anticancer Activity
Diaryl ureas with specific modifications exhibit significant antiproliferative effects on various cancer cell lines, underscoring the potential of urea derivatives in developing new anticancer therapies (Feng et al., 2020).
Supramolecular Chemistry
The study of urea derivatives in supramolecular chemistry, particularly their use in hydrogen-bonded assemblies, is crucial for developing advanced materials with tailored properties. The exploration of complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures offers insights into the design of foldamers and other supramolecular entities (Corbin et al., 2001).
Eigenschaften
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-26-15-10-16(27-2)14(9-13(15)19)23-18(25)21-11-12-5-6-20-17(22-12)24-7-3-4-8-24/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYVGXZBAMRBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NCC2=NC(=NC=C2)N3CCCC3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)
![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)
![2-[(2,6-Dichlorobenzyl)amino]benzoic acid](/img/structure/B2766527.png)


![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2766535.png)
![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)


![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)

